molecular formula C20H21ClN2O2S2 B2470644 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 923673-13-6

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2470644
CAS No.: 923673-13-6
M. Wt: 420.97
InChI Key: IUGDNIKCJCHGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDNIKCJCHGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazole ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its combination of a thiazole ring and a sulfonamide group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic compound that integrates a thiazole ring and a sulfonamide group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H18ClN2O2S
  • Molecular Weight : 320.83 g/mol
  • CAS Number : 40361-70-4

The compound features a chlorophenyl group attached to a thiazole ring, contributing to its biological activity through various mechanisms.

Antiviral Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antiviral properties. In particular, derivatives related to the thiazole structure have shown efficacy against viruses such as the tobacco mosaic virus (TMV).

Case Study: Antiviral Screening
A study synthesized several sulfonamide derivatives with thiazole rings and tested their antiviral activity against TMV. The results indicated that some compounds exhibited up to 50% inhibition of viral activity at a concentration of 0.5 mg/mL. Notably, compound 7b showed an inhibition rate of 42% compared to the commercial antiviral ningnanmycin which had an inhibition rate of 54% at the same concentration .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
Ningnanmycin0.554.51

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. The presence of the sulfonamide group is particularly significant due to its historical use in antibiotics.

Research Findings
A study on various sulfonamide derivatives demonstrated their effectiveness against a range of bacterial strains. The presence of the thiazole ring was linked to enhanced antimicrobial activity due to its ability to interact with bacterial enzymes involved in cell wall synthesis .

Anticancer Activity

The potential anticancer properties of thiazole-containing compounds have gained attention in recent years. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation
In vitro studies on thiazole derivatives showed promising results in inhibiting the growth of cancer cell lines. For instance, certain derivatives were found to induce apoptosis in breast cancer cells by activating caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
  • Cellular Pathway Modulation : The thiazole ring may interact with cellular receptors or enzymes involved in signaling pathways related to cell proliferation and apoptosis.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves sequential functionalization of the thiazole and benzene-sulfonamide moieties. A general approach includes:

  • Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives .
  • Sulfonamide coupling via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-functionalized ethyl-thiazole precursor. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions .
  • Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Purity : Use TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural confirmation : Combine 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at 2,4,5-positions on benzene) and FT-IR for sulfonamide S=O stretches (~1350–1300 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors, monitoring fluorescence quenching or enhancement .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (IC50_{50} determination), with positive controls (e.g., doxorubicin) and normalization to solvent effects .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

Methodological Answer:

  • Mechanistic studies : Employ surface plasmon resonance (SPR) to measure direct binding affinity to the target enzyme, ruling out off-target effects .
  • Metabolic stability : Assess compound stability in cell lysates via LC-MS to identify degradation products that may reduce cellular efficacy .
  • Permeability : Use Caco-2 monolayers or PAMPA assays to evaluate membrane penetration, which may explain discrepancies between in vitro and cellular activity .

Q. What experimental design strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) and model interactions using software like Minitab or JMP .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .

Q. How can researchers resolve ambiguities in X-ray crystallography data for this compound?

Methodological Answer:

  • Disorder modeling : For flexible groups (e.g., ethyl-thiazole linker), refine occupancy ratios using SHELXL and validate with residual density maps .
  • Data quality : Ensure high-resolution data (<1.0 Å) and low R-factor values (<0.05) by optimizing crystal growth (e.g., vapor diffusion with PEG 4000) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR modeling : Use Gaussian or Schrödinger Suite to calculate electronic parameters (HOMO/LUMO, logP) and correlate with bioactivity data .
  • Docking studies : Simulate binding poses in target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data from related sulfonamide complexes .

Q. How can reactive intermediates (e.g., sulfonyl chlorides) be stabilized during synthesis?

Methodological Answer:

  • Low-temperature handling : Perform sulfonylation at −20°C in anhydrous dichloromethane to minimize hydrolysis .
  • In situ generation : Use flow chemistry to generate unstable intermediates (e.g., diazomethane analogs) and immediately react them, avoiding isolation .

Contradiction Analysis & Methodological Nuances

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for functional groups?

Methodological Answer:

  • Variable control : Ensure consistent sample preparation (e.g., deuterated solvent purity, drying for IR) .
  • Complementary techniques : Confirm sulfonamide identity via 19F^{19}F-NMR (if fluorinated analogs exist) or high-resolution MS to resolve ambiguities .

Q. What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Strict QC protocols : Standardize compound stock solutions (DMSO aliquots stored at −80°C) and validate with internal controls in each assay plate .
  • Blinded replicates : Use automated liquid handlers to minimize pipetting errors and randomize sample placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.